6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid
Overview
Description
6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core with an iodine atom at the 6-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid typically involves the iodination of imidazo[1,2-b]pyridazine derivatives. One common method includes the use of iodine and an oxidizing agent such as tert-butyl hydroperoxide (TBHP) in a suitable solvent like toluene . The reaction conditions are generally mild and metal-free, making the process efficient and environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other substituents.
Cyclization Reactions: The imidazo[1,2-b]pyridazine core can be further functionalized through cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, TBHP, and various nucleophiles for substitution reactions. The conditions are typically mild, with reactions carried out at room temperature or slightly elevated temperatures in solvents like toluene or ethyl acetate .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield a variety of substituted imidazo[1,2-b]pyridazine derivatives, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting various diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals.
Biological Studies: It is employed in studies investigating the biological activity of imidazo[1,2-b]pyridazine derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid involves its interaction with specific molecular targets. The iodine atom and carboxylic acid group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivatives synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with a similar core structure but different substitution patterns.
Imidazo[1,2-b]pyridazine: The parent compound without the iodine and carboxylic acid substituents.
Uniqueness
6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid is unique due to the presence of both an iodine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and enhance its potential as a versatile building block in medicinal chemistry and organic synthesis .
Biological Activity
6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid is a compound that belongs to the imidazo[1,2-b]pyridazine family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multicomponent reactions that yield various derivatives with potential bioactivity. The compound can be synthesized through a series of chemical transformations involving imidazo[1,2-b]pyridazine precursors. For instance, the reaction of appropriate starting materials under controlled conditions can yield this compound along with its derivatives, which are then characterized using techniques such as NMR and X-ray crystallography .
Anticancer Activity
Research indicates that compounds within the imidazo[1,2-b]pyridazine class exhibit significant anticancer properties. Specifically, studies have shown that derivatives of imidazo[1,2-b]pyridazine can induce apoptosis in cancer cell lines such as HT-29 (colon cancer) and Caco-2. The mechanism involves the release of cytochrome c from mitochondria and activation of caspases 3 and 8, suggesting a mitochondrial-mediated pathway for cell death .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HT-29 | < 10 | Apoptosis via caspase activation |
This compound | Caco-2 | < 15 | Mitochondrial pathway |
Antibacterial Activity
In addition to anticancer properties, imidazo[1,2-b]pyridazines have shown antibacterial activity against various strains. The structure-activity relationship (SAR) studies suggest that modifications on the imidazo ring can enhance antibacterial efficacy. For instance, certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria .
Other Biological Activities
The imidazo[1,2-b]pyridazine scaffold has also been explored for other biological activities:
- Anti-inflammatory : Compounds have shown potential in mitigating inflammation through inhibition of pro-inflammatory cytokines.
- Antiviral : Some derivatives exhibit activity against viral infections by targeting specific viral enzymes or pathways.
- Antiparasitic : Research indicates potential efficacy against parasitic infections.
Case Studies
A recent study focused on the cytotoxic effects of various pyrrolo[1,2-b]pyridazines and their acid precursors on human cancer cell lines. The results indicated that certain derivatives exhibited dose-dependent cytotoxicity with IC50 values lower than conventional chemotherapeutic agents like cisplatin . This suggests that this compound and its analogs could serve as promising candidates in cancer therapy.
Properties
IUPAC Name |
6-iodoimidazo[1,2-b]pyridazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-5-1-2-6-9-4(7(12)13)3-11(6)10-5/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKJSEDFXDGJKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=C2)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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